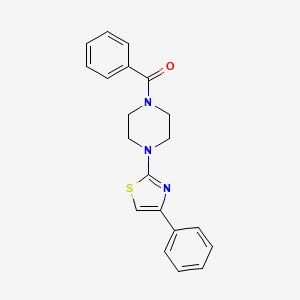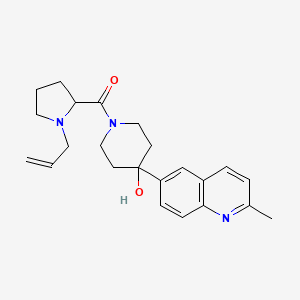
1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol, also known as A-86929, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the family of piperidine derivatives and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol involves its binding to the dopamine D1 receptor, which activates a signaling pathway that leads to the release of dopamine. This neurotransmitter is involved in the regulation of movement, mood, and reward. This compound has been found to have a higher affinity for the dopamine D1 receptor than other compounds, making it a useful tool for studying dopamine signaling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of dopamine signaling and the regulation of locomotor activity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. This compound has been used to study the role of the dopamine D1 receptor in addiction, schizophrenia, and other neuropsychiatric disorders.
実験室実験の利点と制限
One advantage of using 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol in lab experiments is its high affinity for the dopamine D1 receptor, which allows for precise modulation of dopamine signaling. However, one limitation is its selectivity for the D1 receptor, which may limit its usefulness in studying other dopamine receptors. Additionally, the potential for off-target effects and toxicity must be carefully considered when using this compound in experiments.
将来の方向性
There are several potential future directions for research involving 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol. One area of interest is the study of its effects on learning and memory, as dopamine signaling has been implicated in these processes. Another potential direction is the investigation of its use in the treatment of neuropsychiatric disorders, such as addiction and schizophrenia. Additionally, further optimization of the synthesis method may lead to improved yields and purity of this compound.
合成法
The synthesis of 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol involves the reaction of 2-methylquinoline with allylproline followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product. The synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of movement, mood, and reward. This compound has been used in studies to investigate the role of the dopamine D1 receptor in various physiological processes.
特性
IUPAC Name |
[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-(1-prop-2-enylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-12-25-13-4-5-21(25)22(27)26-14-10-23(28,11-15-26)19-8-9-20-18(16-19)7-6-17(2)24-20/h3,6-9,16,21,28H,1,4-5,10-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRJFJXUPSJZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4CCCN4CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)
![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)
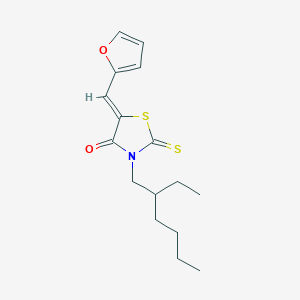
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)
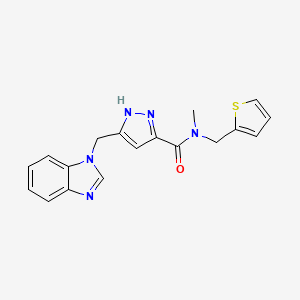

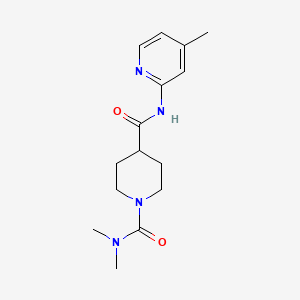
![(3S*,5S*)-1-(3-methyl-2-buten-1-yl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5418545.png)
![3-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5418548.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5418565.png)

